4-Bromo-1-(4-ethynyl-phenyl)-1H-pyrazole
Description
4-Bromo-1-(4-ethynyl-phenyl)-1H-pyrazole is a brominated pyrazole derivative characterized by a 4-ethynylphenyl substituent at the N1 position and a bromine atom at the C4 position of the pyrazole ring. Pyrazole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile electronic and steric properties .
This contrasts with other bromopyrazole derivatives, which often feature alkyl, aryl, or electron-withdrawing substituents (e.g., nitro, trifluoromethyl) that modulate reactivity and biological activity .
Properties
IUPAC Name |
4-bromo-1-(4-ethynylphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c1-2-9-3-5-11(6-4-9)14-8-10(12)7-13-14/h1,3-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJLRIDCZCYYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Spectral Features
Substituents significantly influence NMR chemical shifts and intermolecular interactions:
NMR Data Comparison
4-Bromo-1-(1-phenylethyl)-1H-pyrazole (44) :
Ethyl 1-benzyl-3-(4-bromo-phenyl)-1H-pyrazole-5-carboxylate :
4-Bromo-1-(2-nitrophenyl)-1H-pyrazole :
Key Insight : The ethynyl group’s linear geometry and electron-withdrawing nature may cause distinct deshielding effects in NMR, particularly for protons near the triple bond.
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